N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
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Overview
Description
“N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic compound. The compound likely contains a methoxy group attached to a benzothiazole ring, which is further connected to a pyrazole ring and a cyclopropane carboxamide group .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzothiazole ring, a pyrazole ring, and a cyclopropane carboxamide group .
Scientific Research Applications
Antimicrobial Activity
Research on related compounds has demonstrated significant antimicrobial activity. For instance, a study synthesized 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles. These compounds showed notable antimicrobial activity, suggesting potential applications in addressing bacterial and fungal infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antifungal and Antibacterial Properties
Another study synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, showing promising antibacterial and antifungal activities. This implies the potential of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in similar applications, especially against gram-positive and gram-negative bacteria (Raju et al., 2010).
Cytotoxicity Against Cancer Cells
Derivatives of similar compounds have been synthesized and shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential pathway for N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in cancer treatment (Hassan, Hafez, & Osman, 2014).
Application in PET Imaging
A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use in positron emission tomography (PET) imaging for cancer diagnostics. This showcases the potential of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in diagnostic imaging and cancer research (Wang, Gao, Miller, & Zheng, 2013).
Antibacterial Agents
A study on analogs of benzothiazole-based compounds highlighted their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that similar compounds could be effective in treating bacterial infections (Palkar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cyclooxygenase (cox) which play a crucial role in inflammation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the phosphorylation of certain proteins in cells .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and apoptosis .
Result of Action
Similar compounds have been shown to have anti-inflammatory properties and can inhibit certain cellular processes .
properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-7-14(18-15(21)10-3-4-10)20(19-9)16-17-12-6-5-11(22-2)8-13(12)23-16/h5-8,10H,3-4H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXDOHUBMCMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide |
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